molecular formula C9H14Cl2N2O2 B1598136 (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride CAS No. 270065-68-4

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Cat. No.: B1598136
CAS No.: 270065-68-4
M. Wt: 253.12 g/mol
InChI Key: MZNNPQGCGVXSQK-JZGIKJSDSA-N
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Description

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from pyridine-4-carboxylic acid

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The pyridine ring can undergo reduction reactions to form pyridinium derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and aprotic solvents are typically employed.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Pyridinium Derivatives: Formed through the reduction of the pyridine ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other amino acids with pyridine derivatives, such as 4-(pyridin-4-yl)phenol and 2-(4-bromophenyl)-1-(pyridin-4-yl)ethanone .

  • Uniqueness: The presence of the amino group at the 3-position of the pyridine ring and the dihydrochloride form make it distinct in terms of reactivity and applications.

Properties

IUPAC Name

(3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNPQGCGVXSQK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375853
Record name (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-68-4
Record name (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
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(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

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